4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine
CAS No.: 2034576-56-0
Cat. No.: VC7403611
Molecular Formula: C14H20N4O3
Molecular Weight: 292.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034576-56-0 |
|---|---|
| Molecular Formula | C14H20N4O3 |
| Molecular Weight | 292.339 |
| IUPAC Name | morpholin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-1-3-12(11-18)21-13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2 |
| Standard InChI Key | JWMQUNKOLLJDSU-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CC=N3 |
Introduction
Chemical Identity and Physicochemical Properties
4-[3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine is a synthetic organic compound with the molecular formula C₁₄H₂₀N₄O₃ and a molecular weight of 292.339 g/mol. Its IUPAC name, morpholin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone, reflects its three core components:
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A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom),
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A piperidine moiety (a six-membered amine ring) substituted at the 3-position with a pyrimidin-2-yloxy group,
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A carbonyl linker bridging the morpholine and piperidine units.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2034576-56-0 | |
| Molecular Formula | C₁₄H₂₀N₄O₃ | |
| Molecular Weight | 292.339 g/mol | |
| SMILES | C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CC=N3 | |
| InChI Key | JWMQUNKOLLJDSU-UHFFFAOYSA-N |
The compound’s solubility and stability data remain unreported, though its structural analogs suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthetic Pathways and Optimization
The synthesis of 4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine involves multi-step reactions to assemble its heterocyclic components. While detailed protocols are proprietary, generalized pathways can be inferred from related compounds:
Step 1: Formation of 3-(Pyrimidin-2-yloxy)piperidine
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Nucleophilic substitution: Piperidine derivatives react with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃) to introduce the pyrimidin-2-yloxy group at the piperidine 3-position.
Step 2: Carbonylation with Morpholine
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Coupling reaction: The piperidine intermediate undergoes carbonyldiimidazole (CDI)-mediated coupling with morpholine to form the final product.
Table 2: Critical Reaction Parameters
| Parameter | Condition |
|---|---|
| Coupling agent | CDI or EDCl/HOBt |
| Solvent | Dichloromethane (DCM) or THF |
| Temperature | 0–25°C |
| Purification | Column chromatography (SiO₂) |
Yield optimization remains challenging due to steric hindrance from the piperidine and morpholine rings, necessitating precise stoichiometric control.
Challenges and Future Directions
Despite its promise, several hurdles must be addressed:
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Solubility optimization: Introducing hydrophilic substituents (e.g., -OH, -NH₂) could enhance bioavailability.
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Target identification: Proteomic profiling and molecular docking studies are needed to pinpoint biological targets .
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Toxicological profiling: Acute and chronic toxicity studies in preclinical models are essential .
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